2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide
Description
2-(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide is a chemical compound with the molecular formula C12H12ClNO2
Properties
IUPAC Name |
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-5-18(6-2)14(19)8-12-9-20-13-7-10(3)16(17)11(4)15(12)13/h7,9H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPBEXGAVDOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=COC2=C1C(=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide typically involves the following steps:
Benzofuran Derivative Formation: The starting material, 5-chloro-4,6-dimethyl-1-benzofuran-3-carboxylic acid, is synthesized through a cyclization reaction of appropriate precursors.
Acetylation: The carboxylic acid group is converted to an acetyl group using acetic anhydride in the presence of a catalyst such as pyridine.
N,N-Diethylation: The acetyl group is then reacted with diethylamine to introduce the N,N-diethylacetamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted benzofurans with different substituents on the ring.
Scientific Research Applications
2-(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential antimicrobial and antifungal activities, making it useful in the development of new therapeutic agents.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: Its derivatives are used in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and target organism.
Comparison with Similar Compounds
2-(6-Methyl-1-benzofuran-3-yl)acetamide: A structurally similar compound with potential antimicrobial properties.
7-Chloro-4,6-dimethoxyhexahydro-1-benzofuran-3(2H)-one: Another benzofuran derivative with different functional groups.
2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide: A compound with a similar core structure but different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
